

"trans-2-Fluorocyclohexanol" CAS number and molecular properties

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Compound of Interest

Compound Name: *trans-2-Fluorocyclohexanol*

Cat. No.: *B1313321*

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In-Depth Technical Guide: trans-2-Fluorocyclohexanol

Audience: Researchers, scientists, and drug development professionals.

Core Molecular Properties

trans-2-Fluorocyclohexanol is a halogenated alcohol with significant applications in organic synthesis and medicinal chemistry. Its unique stereochemistry and the presence of a fluorine atom confer specific chemical and physical properties that make it a valuable building block.

Table 1: Quantitative Data Summary

Property	Value	Citation
CAS Number	656-60-0	[1][2][3][4][5]
Molecular Formula	C6H11FO	[1][5]
Molecular Weight	118.15 g/mol	[1][5]
Melting Point	21 °C	[4]
Boiling Point	60 °C at 12 mmHg	[4]
Density	1.04 g/mL	[4]
Refractive Index	1.4446	[4]
Flash Point	166 °C	[4]

Experimental Protocols: Synthesis of trans-2-Fluorocyclohexanol

The primary synthetic route to **trans-2-Fluorocyclohexanol** involves the ring-opening of cyclohexene oxide with a fluoride source. This reaction proceeds via an SN2 mechanism, leading to the trans configuration of the fluorine and hydroxyl groups.

Detailed Experimental Protocol:

This protocol is a representative procedure based on established methods for the synthesis of fluorohydrins from epoxides.

Materials:

- Cyclohexene oxide
- Triethylamine trihydrofluoride (Et₃N·3HF) or potassium fluoride (KF) on a solid support
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

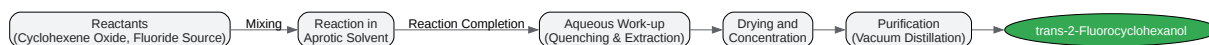
Procedure:

- **Reaction Setup:** To a solution of cyclohexene oxide (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine trihydrofluoride (1.5 equivalents) dropwise at 0 °C.
- **Reaction:** Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- **Work-up:** Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
- **Drying and Concentration:** Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by vacuum distillation to afford pure **trans-2-Fluorocyclohexanol**.

Signaling Pathways and Logical Relationships

As a synthetic building block, **trans-2-Fluorocyclohexanol** is not typically involved in biological signaling pathways itself. However, the logical relationship of its synthesis is crucial for its application. The key transformation is the nucleophilic ring-opening of an epoxide.

Diagram 1: Synthesis Workflow

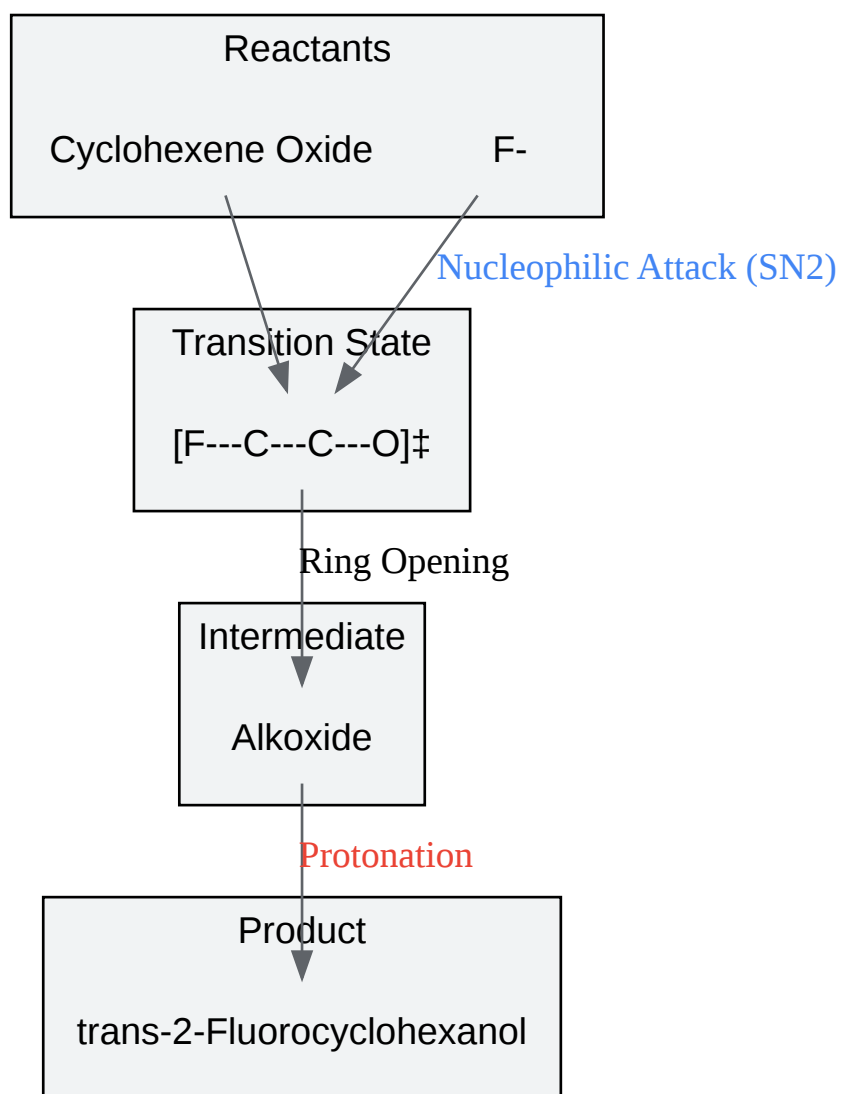


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Caption: Experimental workflow for the synthesis of **trans-2-Fluorocyclohexanol**.

Diagram 2: Reaction Mechanism of Epoxide Ring-Opening

The synthesis of **trans-2-Fluorocyclohexanol** from cyclohexene oxide proceeds through an anti-addition mechanism, which is a key logical relationship in its formation.



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Caption: Mechanism of the SN2 ring-opening of cyclohexene oxide by fluoride.

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